4-[5-(1-ethyl-1H-pyrazol-5-yl)-1,2,4-oxadiazol-3-yl]-1-(1H-pyrrole-2-carbonyl)piperidine
Description
The compound 4-[5-(1-ethyl-1H-pyrazol-5-yl)-1,2,4-oxadiazol-3-yl]-1-(1H-pyrrole-2-carbonyl)piperidine (hereafter referred to as the "target compound") is a heterocyclic small molecule featuring a piperidine core substituted with a 1,2,4-oxadiazole ring and a 1H-pyrrole-2-carbonyl group.
Properties
IUPAC Name |
[4-[5-(2-ethylpyrazol-3-yl)-1,2,4-oxadiazol-3-yl]piperidin-1-yl]-(1H-pyrrol-2-yl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N6O2/c1-2-23-14(5-9-19-23)16-20-15(21-25-16)12-6-10-22(11-7-12)17(24)13-4-3-8-18-13/h3-5,8-9,12,18H,2,6-7,10-11H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MJUSVLPXEBYVLQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=CC=N1)C2=NC(=NO2)C3CCN(CC3)C(=O)C4=CC=CN4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N6O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions:
The synthesis of 4-[5-(1-ethyl-1H-pyrazol-5-yl)-1,2,4-oxadiazol-3-yl]-1-(1H-pyrrole-2-carbonyl)piperidine typically involves the construction of its core structures followed by functionalization:
Step 1: Synthesis of the pyrazole moiety.
Reactants: 1-ethylpyrazole precursor.
Conditions: Cyclization under acidic or basic conditions.
Step 2: Construction of the 1,2,4-oxadiazole ring.
Reactants: Appropriate nitrile and hydrazine derivatives.
Conditions: Cyclization with oxidizing agents.
Step 3: Formation of the pyrrole ring and piperidine incorporation.
Reactants: Pyrrole carboxylic acid, piperidine derivatives.
Conditions: Amide coupling reactions.
Industrial Production Methods:
Industrial synthesis of this compound would likely optimize each of these steps to improve yield and scalability. Continuous flow reactors and high-throughput screening of catalysts might be employed to find the most efficient production routes.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: Can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Could reduce functional groups like oxadiazole to amines.
Substitution: Undergoes electrophilic and nucleophilic substitutions especially in the pyrazole and oxadiazole rings.
Common Reagents and Conditions:
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Alkyl halides, acyl chlorides, halogenation agents.
Major Products:
Oxidation Products: Ketones, carboxylic acids.
Reduction Products: Amines.
Substitution Products: Varied depending on substituents introduced.
Scientific Research Applications
Chemistry:
Used as a building block for the synthesis of more complex molecules due to its diverse functional groups.
Biology:
Medicine:
Explored for therapeutic effects such as anti-inflammatory or anticancer properties.
Industry:
Potentially useful in materials science for creating novel polymers or coatings.
Mechanism of Action
The compound's effects are exerted through interactions at the molecular level. Its structural features allow it to bind to specific protein targets, possibly inhibiting or modulating their activity. The exact pathways involve binding to enzymes, receptors, or nucleic acids, leading to alterations in cellular function.
Comparison with Similar Compounds
Table 1: Structural Comparison of Piperidine-Oxadiazole Derivatives
Key Observations :
- Substituent Diversity : The piperidine-oxadiazole core is versatile, with substituents ranging from aromatic carbonyl groups (e.g., benzoyl in BJ13441) to sulfonyl groups (e.g., 1775421-38-9). The target compound’s pyrrole-carbonyl group distinguishes it from analogs with bulkier or fluorinated substituents.
Pharmacological Comparison with Receptor-Targeting Analogs
Several analogs in the evidence are linked to 5-HT receptor modulation, a common therapeutic target for CNS disorders.
Table 2: Pharmacological Profiles of Selected Analogs
Key Observations :
- Oxadiazole Role : The 1,2,4-oxadiazole ring is critical for receptor binding in compounds like GR127935 and L694247, likely due to its hydrogen-bonding capacity and rigidity . The target compound’s oxadiazole-pyrazole fusion may enhance selectivity for undisclosed targets.
- Piperidine Flexibility : Piperidine derivatives with acyl groups (e.g., benzoyl in BJ13441) often exhibit improved metabolic stability compared to alkyl-substituted analogs .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
